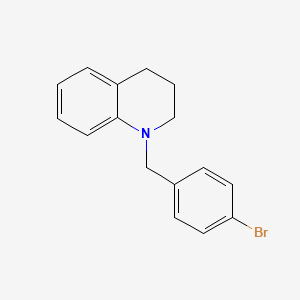

1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN/c17-15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRCKJAHIYTMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of the 1,2,3,4 Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (B108954) core is a privileged scaffold in synthetic organic chemistry and medicinal chemistry. This structural motif is present in a wide array of natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities. nih.govorganic-chemistry.org The significance of this scaffold lies in its three-dimensional structure, which allows for diverse substituent orientations, influencing the molecule's interaction with biological targets. Synthetic chemists have developed numerous methods for the construction of the tetrahydroquinoline ring system, reflecting its importance as a building block for more complex molecules. nih.gov Domino reactions, for instance, have proven particularly valuable for creating tetrahydroquinolines with previously inaccessible substitution patterns. nih.gov

The Strategic Role of N Benzyl Substitution in Tetrahydroquinoline Systems

The introduction of a benzyl (B1604629) group at the nitrogen atom of the tetrahydroquinoline ring system is a strategic decision in the design of new chemical entities. N-benzylation can significantly impact the molecule's conformational flexibility, lipophilicity, and electronic properties. These modifications can, in turn, influence the compound's reactivity and biological activity. Research into N-benzyl-substituted tetrahydroquinolines is often driven by the desire to explore new regions of chemical space and to develop compounds with tailored properties for specific applications, including catalysis and materials science. For instance, the synthesis of N-alkyl tetrahydroquinolines can be achieved through a one-pot tandem reduction of quinolines followed by reductive alkylation. organic-chemistry.org

The Chemical Versatility of the Bromine Substituent

The presence of a bromine atom on the benzyl (B1604629) substituent of 1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline is a key feature that opens up a plethora of synthetic possibilities. The carbon-bromine bond serves as a versatile functional handle for a variety of chemical transformations, most notably in cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position of the benzyl ring, enabling the synthesis of a diverse library of derivatives.

Common cross-coupling reactions where a bromo-substituent is pivotal include:

| Cross-Coupling Reaction | Catalyst | Reactant | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compounds | C-C |

| Heck Coupling | Palladium | Alkenes | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Palladium | Amines | C-N |

| Stille Coupling | Palladium | Organotin compounds | C-C |

The ability to perform these reactions on the this compound scaffold allows for systematic structural modifications and the fine-tuning of the molecule's properties for specific research purposes.

Current and Future Research Directions

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline Ring System

The formation of the 1,2,3,4-tetrahydroquinoline core is a well-established area of organic synthesis, with numerous methods available. These can be broadly categorized into the reduction of quinoline (B57606) precursors and cyclization or annulation reactions.

Catalytic Hydrogenation of Quinoline Precursors

One of the most direct routes to the 1,2,3,4-tetrahydroquinoline skeleton is the partial hydrogenation of the corresponding quinoline. This transformation requires careful control to selectively reduce the heterocyclic ring without affecting the benzene (B151609) ring.

Heterogeneous catalysis is a widely employed method for the hydrogenation of quinolines. Palladium on carbon (Pd/C) is a classic and effective catalyst for this transformation, often providing good yields of the desired tetrahydroquinoline. researchgate.net The reaction is typically carried out under a hydrogen atmosphere, with the catalyst facilitating the addition of hydrogen across the C2-C3 and C3-C4 double bonds of the quinoline ring. The chemoselectivity of this process can be influenced by reaction conditions such as temperature, pressure, and the choice of solvent. researchgate.netresearchgate.net

More recently, nanoporous gold (AuNPore) has emerged as a highly efficient and regioselective catalyst for the hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines. researchgate.netnih.govorganic-chemistry.org This catalyst, used with an organosilane and water as a hydrogen source, demonstrates excellent catalytic activity and can be readily recovered and reused. researchgate.netnih.govorganic-chemistry.org

| Catalyst | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Well-established, effective, chemoselectivity can be tuned. | researchgate.net |

| Nanoporous Gold (AuNPore) | Organosilane/H₂O | Highly efficient, regioselective, reusable catalyst. | researchgate.netnih.govorganic-chemistry.org |

Electrochemical hydrogenation offers a sustainable and mild alternative to traditional catalytic hydrogenation using hydrogen gas. In this method, water can serve as the hydrogen source, and the reaction is driven by an electric current. Copper-based catalysts have shown splendid activity in the electrochemical hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline, achieving high yields and selectivities at ambient temperature and pressure. beilstein-journals.org Fluorine-modified cobalt electrocatalysts have also been developed for this purpose, demonstrating high conversion and selectivity. nih.gov Theoretical calculations suggest that surface modification, such as with fluorine, can enhance the adsorption of quinoline and the activation of water, facilitating the hydrogenation process. nih.gov

Cyclization and Annulation Reactions

Cyclization and annulation reactions provide a powerful means to construct the tetrahydroquinoline ring system from acyclic precursors, often allowing for the introduction of substituents with a high degree of control.

The Povarov reaction is a versatile and widely studied method for the synthesis of tetrahydroquinolines. nih.govthieme-connect.comyoutube.com It is formally an aza-Diels-Alder reaction, typically involving the reaction of an aniline (B41778), an aldehyde, and an alkene. nih.govthieme-connect.comyoutube.com The reaction can be performed as a one-pot, multi-component reaction, which is highly atom-economical. nih.govthieme-connect.com Lewis acids are often used to catalyze the reaction, leading to reasonable yields. nih.govthieme-connect.com The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. youtube.com This method allows for the creation of multiple stereocenters in a single step, and asymmetric variants have been developed.

| Reaction | Components | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃) | Multi-component, atom-economical, can create multiple stereocenters. | nih.govthieme-connect.comyoutube.com |

A more recent strategy for the synthesis of tetrahydroquinolines involves the intermolecular dehydrative [4+2] aza-annulation of N-arylamides with alkenes. In this process, the N-arylamide is activated, for example with trifluoromethanesulfonyl anhydride, and then undergoes a cyclization reaction with an alkene to form a 3,4-dihydroquinoline intermediate. This intermediate can then be readily reduced in a subsequent step, for instance with sodium borohydride (B1222165) (NaBH₄), to afford the corresponding 1,2,3,4-tetrahydroquinoline. This method provides a direct and divergent route to aza-heterocycles under mild conditions.

Introduction of the 4-Bromobenzyl Group

Once the 1,2,3,4-tetrahydroquinoline core is synthesized, the final step to obtain this compound is the introduction of the 4-bromobenzyl group at the nitrogen atom. This can be achieved through standard N-alkylation or reductive amination procedures.

A common method for N-alkylation involves the reaction of 1,2,3,4-tetrahydroquinoline with 4-bromobenzyl bromide in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), deprotonates the secondary amine of the tetrahydroquinoline, and the resulting nucleophilic nitrogen then displaces the bromide from 4-bromobenzyl bromide in an SN2 reaction.

Alternatively, reductive amination offers another route. This would involve the reaction of 1,2,3,4-tetrahydroquinoline with 4-bromobenzaldehyde (B125591) in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired N-benzylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. A boronic acid catalyzed one-pot tandem reduction of a quinoline to a tetrahydroquinoline followed by reductive alkylation with a carbonyl compound also provides a pathway to N-alkylated tetrahydroquinolines. thieme-connect.com

Reductive Cyclization Approaches

Reductive cyclization represents a powerful strategy for the construction of the tetrahydroquinoline scaffold from linear precursors. This approach typically involves the reduction of a functional group, such as a nitro group, which then initiates an intramolecular cyclization cascade.

One prominent example of this methodology is a domino reaction sequence starting from 2-nitroarylketones or aldehydes. nih.gov This process is triggered by the catalytic reduction of the nitro group to an amino group, commonly achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst. nih.gov The newly formed aniline then undergoes an intramolecular condensation with a pendant carbonyl group to form a cyclic imine or enamine intermediate. Subsequent reduction of this intermediate in the same pot yields the saturated tetrahydroquinoline ring system. nih.gov This one-pot synthesis is highly efficient, often providing excellent yields of the desired heterocyclic products. nih.gov

A specific application of reductive cyclization is the synthesis of 4-indolylquinoline derivatives from indolylnitrochalcone precursors using iron in the presence of hydrochloric acid (Fe/HCl). nih.gov In this two-step process, a Michael addition of indole (B1671886) to a 2-nitrochalcone (B191979) is followed by the reductive cyclization of the resulting intermediate. The Fe/HCl system serves to reduce the nitro group, facilitating the intramolecular cyclization to form the quinoline core. nih.gov This method has been shown to be effective for a range of substituted indoles and nitrochalcones, affording the products in high yields. nih.gov

A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has also been developed utilizing a tandem reduction-reductive amination reaction. nih.gov This method begins with the alkylation of methyl (2-nitrophenyl)acetate, followed by ozonolysis and catalytic hydrogenation. The final hydrogenation step initiates a cascade involving the reduction of the nitro group, intramolecular condensation, and subsequent reduction to form the tetrahydroquinoline ring. nih.gov

While not providing this compound directly, these reductive cyclization strategies are highly adaptable. A suitable acyclic precursor containing a 2-nitrophenyl group and a carbonyl functionality, with the 4-bromobenzyl group already attached to the nitrogen of the prospective aniline, could foreseeably be cyclized under similar reductive conditions to yield the target compound.

Intramolecular Hydroarylation and Transfer Hydrogenation

A modern and efficient method for the synthesis of tetrahydroquinolines involves a gold-catalyzed tandem intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines. organic-chemistry.orgorganic-chemistry.orgnih.gov This protocol offers several advantages, including mild reaction conditions, high atom economy, and excellent regioselectivity. organic-chemistry.org

The reaction is typically catalyzed by a gold(I) complex, which acts as a π-Lewis acid to activate the alkyne moiety of the N-aryl propargylamine (B41283) substrate. organic-chemistry.org This activation facilitates an intramolecular hydroarylation, where the aryl group attacks the activated alkyne, leading to the formation of a dihydroquinoline intermediate. Subsequently, a transfer hydrogenation step, often utilizing a hydrogen donor present in the reaction mixture or added separately, reduces the dihydroquinoline to the final tetrahydroquinoline product. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and solvent can be crucial for achieving high yields. For instance, the use of (XPhos)AuNTf2 as a catalyst in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective. acs.org

This methodology is compatible with a wide range of substrates, allowing for the synthesis of variously substituted tetrahydroquinolines. organic-chemistry.orgorganic-chemistry.org To apply this to the synthesis of this compound, one would start with an N-aryl propargylamine precursor where the aryl group is substituted with the 4-bromobenzyl moiety.

| Catalyst | Solvent | Substrate | Product | Yield | Reference |

| Gold(I) Complex | HFIP | N-Aryl Propargylamine | Tetrahydroquinoline | Good to Excellent | organic-chemistry.org |

| (XPhos)AuNTf2 | HFIP | N-Aryl Propargylamine | Tetrahydroquinoline | Up to 87% | acs.org |

Introduction of the 4-Bromobenzyl Moiety at the Nitrogen Atom

N-Alkylation with 4-Bromobenzyl Halides

A direct and common method for the synthesis of N-substituted tetrahydroquinolines is the N-alkylation of the parent heterocycle. To synthesize this compound, 1,2,3,4-tetrahydroquinoline can be reacted with a 4-bromobenzyl halide, such as 4-bromobenzyl bromide or 4-bromobenzyl chloride.

This reaction is a classical nucleophilic substitution, where the secondary amine of the tetrahydroquinoline acts as the nucleophile, attacking the benzylic carbon of the 4-bromobenzyl halide and displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or acetone (B3395972) being frequently employed.

A boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde provides an alternative route to N-alkylated tetrahydroquinolines. acs.org This method avoids the use of alkyl halides.

Palladium-Catalyzed Coupling Reactions for N-Arylation (relevant for N-aryl variations)

For the synthesis of N-aryl analogues of tetrahydroquinoline, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful tool. mit.edu This methodology allows for the formation of a carbon-nitrogen bond between the tetrahydroquinoline nitrogen and an aryl halide or triflate. While not directly applicable to the synthesis of the N-benzyl target compound, it is highly relevant for creating a diverse library of N-aryl tetrahydroquinoline derivatives.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the coupling and can influence the reaction scope and efficiency. A wide variety of aryl and heteroaryl groups can be introduced onto the tetrahydroquinoline nitrogen using this method, making it a versatile tool for medicinal chemistry and materials science. mit.edu Intramolecular palladium-catalyzed C-H arylation has also been employed to synthesize fused heterocyclic systems containing a pyridine (B92270) ring. beilstein-journals.org

Stereoselective and Enantioselective Synthetic Protocols for Tetrahydroquinoline Derivatives

Chiral Brønsted Acid Catalysis

The development of enantioselective methods for the synthesis of tetrahydroquinolines is crucial for accessing chiral bioactive molecules. Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of chiral tetrahydroquinolines. dicp.ac.cnrsc.org

One successful strategy combines chiral Brønsted acid catalysis with a tandem hydroamination/asymmetric transfer hydrogenation reaction. organic-chemistry.org In this approach, an achiral gold complex can catalyze the initial intramolecular hydroamination of an alkyne-containing substrate to form a dihydroquinoline intermediate. A chiral phosphoric acid then catalyzes the enantioselective transfer hydrogenation of this intermediate, using a hydrogen donor like a Hantzsch ester, to yield the chiral tetrahydroquinoline with high enantiomeric excess. organic-chemistry.org

Another approach involves a one-pot cascade biomimetic reduction. This method can utilize a ruthenium catalyst for the in situ formation of a quinoline intermediate, which is then asymmetrically reduced in the presence of a chiral phosphoric acid and a regenerable NAD(P)H model. This biomimetic approach has been shown to produce chiral tetrahydroquinoline derivatives in excellent yields and with high enantioselectivities.

The combination of Brønsted acid catalysis with visible-light induction has also been reported for the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org This process involves a relay mechanism of visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) | Reference |

| Gold(I)/Chiral Brønsted Acid | Hydroamination/Transfer Hydrogenation | Chiral Tetrahydroquinolines | High | organic-chemistry.org |

| Ruthenium/Chiral Phosphoric Acid/NAD(P)H model | Biomimetic Reduction | Chiral Tetrahydroquinolines | Excellent | |

| Visible Light/Chiral Phosphoric Acid | Cyclization/Transfer Hydrogenation | Chiral 2-Substituted Tetrahydroquinolines | High | organic-chemistry.org |

Asymmetric Reduction Techniques

The synthesis of specific enantiomers of chiral compounds like this compound is crucial for pharmaceutical applications. Asymmetric reduction of a prochiral precursor, such as an N-(4-bromobenzyl)quinolinium salt, represents the most direct approach to establishing the desired stereocenter. These techniques primarily involve catalytic asymmetric hydrogenation and catalytic asymmetric transfer hydrogenation.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method that uses a hydrogen donor molecule, such as a Hantzsch ester or isopropanol, to achieve reduction in the presence of a chiral catalyst. For the synthesis of N-substituted tetrahydroquinolines, this process typically begins with the quaternization of the quinoline nitrogen with an appropriate benzyl (B1604629) halide (e.g., 4-bromobenzyl bromide) to form a quinolinium salt. This salt is then reduced asymmetrically.

Iridium-based catalysts are particularly effective for this transformation. For instance, a catalyst system comprising [Ir(COD)Cl]2, a chiral ligand like (S)-SegPhos, and an iodine additive can smoothly catalyze the transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source under mild conditions. dicp.ac.cn Chiral phosphoric acids, derived from BINOL, have also been employed as organocatalysts for the metal-free transfer hydrogenation of 2-substituted quinolines, achieving excellent enantioselectivities. dicp.ac.cn

Catalytic Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation (AH) using molecular hydrogen (H₂) is another highly efficient and atom-economical method. This technique requires a chiral catalyst, often based on rhodium or iridium, to control the stereochemical outcome. The challenge in hydrogenating heteroaromatics like quinoline lies in their inherent aromatic stability and the potential for catalyst poisoning by the nitrogen-containing substrate and product. mdpi.com

To overcome these issues, substrates are often activated by converting them into pyridinium (B92312) or quinolinium salts. dicp.ac.cn An iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide has been demonstrated on a gram scale, achieving high yield and enantioselectivity (93% yield, 92% ee). dicp.ac.cn This strategy is directly analogous to the reduction of an N-(4-bromobenzyl)quinolinium salt. The in situ generation of hydrogen bromide during the reaction can help prevent product inhibition by forming the hydrobromide salt of the piperidine (B6355638) product. dicp.ac.cn

| Method | Catalyst System | Substrate Type | Hydrogen Source | Typical Yield | Typical Enantioselectivity (ee) | Ref |

| Asymmetric Transfer Hydrogenation | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 2-Methylquinoline | Hantzsch Ester | Moderate to High | Up to 88% | dicp.ac.cn |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (BINOL-derived) | 2-Substituted Quinolines | Hantzsch Ester | High | 87% to >99% | dicp.ac.cn |

| Asymmetric Hydrogenation | [{Ir(cod)Cl}₂]/(R)-SynPhos | N-Benzyl-2-phenylpyridinium salt | H₂ (600 psi) | 93% (gram scale) | 92% | dicp.ac.cn |

| Chemical Asymmetric Reduction | Diisopinocampheylborane | 3,4-Dehydroisoquinoline | BH₃ / α-pinene | ~75% | ~85% | google.com |

One-Pot and Multi-Component Synthetic Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) are highly desirable. These strategies combine multiple synthetic steps without isolating intermediates.

A plausible one-pot strategy for synthesizing this compound could involve a tandem reduction and reductive alkylation sequence. For example, a boronic acid-catalyzed one-pot reaction has been developed for the synthesis of N-alkyl tetrahydroquinolines. organic-chemistry.org This method uses a Hantzsch ester to first reduce the quinoline to 1,2,3,4-tetrahydroquinoline, which then undergoes in-situ reductive alkylation with a carbonyl compound (e.g., 4-bromobenzaldehyde) to yield the final N-substituted product. organic-chemistry.org

Domino reactions, also known as cascade reactions, offer another efficient route. A domino sequence could be initiated by the reduction of a substituted 2-nitroarylketone or aldehyde, followed by an intramolecular reductive amination to form the tetrahydroquinoline ring. nih.gov While this builds the core, a subsequent N-alkylation step would be required. A more integrated domino approach involves an intermolecular SN2 reaction of benzylamine (B48309) with a substrate containing a primary bromide and an activated aromatic ring, followed by an intramolecular SNAr displacement to form the tetrahydroquinoline skeleton in a single operation. nih.gov

Multi-component reactions (MCRs), which combine three or more starting materials in a single reaction vessel, are powerful tools for creating molecular complexity. The Hantzsch condensation, a classic MCR, can be adapted to produce polyhydroquinolines by reacting an aldehyde, a 1,3-diketone, a β-keto ester, and ammonium (B1175870) acetate. semanticscholar.org Another relevant MCR is the Povarov reaction, an aza-Diels-Alder reaction, which can construct the tetrahydroquinoline skeleton from an aniline, an aldehyde, and an alkene. researchgate.net While these MCRs typically yield C-substituted rather than N-substituted products directly, they highlight the efficiency of MCRs in building the core heterocyclic structure.

| Strategy | Key Reaction Type | Components/Starting Materials | Catalyst/Conditions | Product Type | Ref |

| One-Pot Tandem Reaction | Reduction / Reductive Alkylation | Quinoline, Carbonyl Compound, Hantzsch Ester | Boronic Acid | N-Alkyl Tetrahydroquinoline | organic-chemistry.org |

| Domino Reaction | Reduction / Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | C-Substituted Tetrahydroquinoline | nih.gov |

| Domino Reaction | S | Benzylamine, Substrate with bromide and activated fluoride | DMF, Ambient Temp. | N-Benzyl Tetrahydroquinoline | nih.gov |

| Multi-Component Reaction | Hantzsch Condensation | Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | HClO₄-SiO₂, Solvent-free | Polyhydroquinoline | semanticscholar.org |

| Multi-Component Reaction | Povarov Reaction | Aromatic Amine, Glyoxal Derivative, α,β-Unsaturated Hydrazone | p-TsOH, Ball Milling | C-Substituted Tetrahydroquinoline | researchgate.net |

| Chemoenzymatic One-Pot | Enzymatic Oxidation / Pictet-Spengler | Benzylic Alcohol, m-Tyramine | Laccase/TEMPO, Phosphate Buffer | 1-Phenyl-Tetrahydroisoquinoline | mdpi.com |

Synthetic Efficiency and Scalability Considerations

The transition of a synthetic route from laboratory-scale to large-scale production hinges on its efficiency and scalability. Key metrics include chemical yield, atom and step economy, catalyst loading, and the ease of purification.

For the synthesis of N-substituted tetrahydroquinolines, catalytic methods are generally preferred for their efficiency. Asymmetric hydrogenation, for example, has been successfully performed on a gram scale. dicp.ac.cn In one reported case, the hydrogenation of N-benzyl-2-phenylpyridinium bromide was scaled up to 1.15 grams with a substrate-to-catalyst ratio (S/C) of 100, maintaining high yield and enantioselectivity. dicp.ac.cn Similarly, a highly diastereoselective [4+2] annulation reaction to produce tetrahydroquinoline derivatives has demonstrated gram-scale capacity. frontiersin.org

However, scalability presents several challenges. The cost and availability of precious metal catalysts (e.g., iridium, rhodium, palladium) can be prohibitive for large-scale synthesis. Therefore, low catalyst loading (high turnover numbers) and efficient catalyst recovery and reuse are critical economic considerations. researchgate.net Heterogeneous catalysts, such as Pd/C or reusable organometallic complexes, offer advantages in this regard as they can be more easily separated from the reaction mixture. nih.gov

| Synthetic Method | Reported Scale | Catalyst Loading (S/C ratio) | Yield | Key Efficiency/Scalability Features | Ref |

| Asymmetric Hydrogenation of a Pyridinium Salt | 1.15 g | 100 | 93% | Demonstrated gram-scale feasibility with high enantioselectivity. | dicp.ac.cn |

| Diastereoselective [4+2] Annulation | Gram-scale | Not specified | High | High yields and diastereoselectivity maintained on a larger scale. | frontiersin.org |

| Domino Reductive Amination | Not specified | Catalyst: 5% Pd/C | 78-98% | High yields using a recyclable heterogeneous catalyst. | nih.gov |

| One-Pot Hantzsch Condensation | Not specified | 15 mol% | Excellent | Heterogeneous catalyst can be recovered and reused for multiple cycles. |

Reactions at the Tetrahydroquinoline Nitrogen Atom

The nitrogen atom in the 1,2,3,4-tetrahydroquinoline ring is a tertiary amine, making it a nucleophilic center. This inherent nucleophilicity allows it to participate in reactions with various electrophiles.

Electrophilic and Nucleophilic Substitutions

As a tertiary amine, the nitrogen atom in this compound readily reacts with electrophiles. While direct nucleophilic substitution at the nitrogen is not typical for a saturated heterocycle, its lone pair of electrons makes it susceptible to electrophilic attack. For instance, it can be protonated by acids to form quaternary ammonium salts.

Formation of N-Derivatives

The nucleophilic nitrogen can undergo further alkylation with alkyl halides to form quaternary ammonium salts. This reaction, a type of quaternization, introduces a positive charge on the nitrogen atom and expands the molecular framework. For example, reaction with an alkyl halide such as methyl iodide would yield the corresponding N-methyl-N-(4-bromobenzyl)-1,2,3,4-tetrahydroquinolinium iodide.

Furthermore, the nitrogen atom can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic and steric properties, which can influence subsequent reactions.

Reactivity of the Bromine Substituent on the Benzyl Ring

The bromine atom attached to the benzyl ring is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide moiety of this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group. For example, reacting this compound with phenylboronic acid would yield 1-((1,1'-biphenyl)-4-ylmethyl)-1,2,3,4-tetrahydroquinoline. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction results in the formation of a substituted alkene, where the aryl group from the starting material is attached to one of the sp2-hybridized carbons of the alkene.

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This method is highly effective for the synthesis of aryl-substituted alkynes.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Aryl-substituted alkyne |

Nucleophilic Aromatic Substitution Reactions

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their chloro or fluoro counterparts, this reaction can occur under specific conditions. For SNAr to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. In the case of this compound, the benzyl group itself is not strongly electron-withdrawing, making SNAr reactions challenging without further modification of the aromatic ring. However, under forcing conditions with strong nucleophiles, substitution may be possible.

Transformations Involving the Tetrahydroquinoline Carbocyclic Ring

The carbocyclic ring of the tetrahydroquinoline moiety is an aromatic system and can undergo electrophilic aromatic substitution reactions. The substitution pattern is influenced by the directing effects of the substituents already present on the ring, primarily the amino group and the alkyl portion of the fused ring.

The nitrogen atom, being part of an aniline-like system, is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution is expected to occur at positions 6 and 8 of the tetrahydroquinoline ring.

Nitration: The tetrahydroquinoline ring can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on N-protected tetrahydroquinolines have shown that nitration typically occurs at the 6- or 8-position, with the regioselectivity being influenced by the nature of the N-substituent and the reaction conditions. researchgate.net

Halogenation: Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). The reaction of N-substituted tetrahydroquinolines with NBS can lead to bromination at the 6- and/or 8-positions of the carbocyclic ring. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic electrophilic aromatic substitution reactions. wikipedia.org The acylation of N-protected tetrahydroquinolines has been shown to be regioselective, with the position of acylation being dependent on the N-protecting group and the reaction conditions. rsc.org However, the Lewis acid catalysts used in these reactions can complex with the basic nitrogen atom, which can deactivate the ring and complicate the reaction. rsc.org

| Reaction | Reagent | Typical Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6- and/or 8-position |

| Bromination | N-Bromosuccinimide (NBS) | 6- and/or 8-position |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 6- or 8-position |

Oxidation and Dehydrogenation to Dihydroquinoline or Quinoline

The conversion of the 1,2,3,4-tetrahydroquinoline scaffold to a fully aromatic quinoline system is a common and important transformation. This oxidative dehydrogenation can be achieved using a variety of reagents and catalytic systems. While specific studies on this compound are not extensively detailed, the reactivity is expected to be analogous to other N-substituted tetrahydroquinolines.

Aromatization involves the formal removal of hydrogen atoms from the heterocyclic ring, leading to the formation of a stable, aromatic quinoline. This process is thermodynamically favorable and can be promoted by a range of oxidants. researchgate.net

Detailed Research Findings:

Various methods have been developed for the dehydrogenation of tetrahydroquinolines. These methods often employ metal-based catalysts or stoichiometric oxidants and are generally applicable to a wide range of substrates with good functional group tolerance. rsc.orgnih.gov

One effective reagent for this transformation is N-Bromosuccinimide (NBS), which can act as both a brominating agent and an oxidant to facilitate the dehydrogenation of tetrahydroquinolines to the corresponding bromoquinolines under metal-free conditions. rsc.orgnih.govrsc.org Other oxidizing agents reported for this transformation include manganese dioxide (MnO₂), which has been shown to be an effective and practical choice, offering high yields and clean reactions. nih.gov Additionally, catalytic systems employing transition metals are also utilized for the oxidative dehydrogenation of N-heterocycles. researchgate.netrsc.org

The choice of oxidant and reaction conditions can be tailored to achieve the desired quinoline product. The presence of the 4-bromobenzyl group is generally compatible with many of these oxidative conditions.

| Reagent/Catalyst | Conditions | Product Type | Reference(s) |

| N-Bromosuccinimide (NBS) | Metal-free, mild conditions | Bromoquinolines | rsc.orgnih.gov |

| Manganese Dioxide (MnO₂) | Toluene, 55 °C | Quinolines | nih.gov |

| Nickel Oxide on Graphene (NiO/Gr) | DMSO, 100 °C, O₂ | Quinolines | researchgate.net |

| N,P-co-doped carbon | Water, 110 °C, Air | Quinolines | rsc.org |

Ring-Opening or Rearrangement Reactions

Information regarding specific ring-opening or rearrangement reactions for this compound is limited in the scientific literature. The tetrahydroquinoline ring system is generally stable. However, under certain conditions, related heterocyclic systems can undergo rearrangement. For instance, acid-catalyzed rearrangements have been observed in benzo[e] rsc.orgnih.govdiazepin-2(and 3)-ones, leading to the formation of 1,4-dihydroquinazolines. acs.org While not directly analogous, this indicates that under specific stimuli, complex rearrangements of related nitrogen-containing heterocycles are possible.

For the general class of N-substituted tetrahydroisoquinolines, which are structurally related, intramolecular Friedel-Crafts type cyclizations can occur from suitable precursors, leading to the formation of the tetrahydroisoquinoline ring system itself, rather than a rearrangement of a pre-formed ring. organic-chemistry.org The stability of the N-benzyl tetrahydroquinoline scaffold suggests that ring-opening or rearrangement would require specific functionalization or harsh reaction conditions that are not commonly reported for this compound.

Reactions with Organometallic Reagents

The presence of the 4-bromobenzyl moiety makes this compound an excellent substrate for a variety of reactions involving organometallic reagents. The carbon-bromine bond is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The aryl bromide of the 4-bromobenzyl group is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orgyonedalabs.com This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzyl ring, creating a biaryl linkage. The reaction is known for its high functional group tolerance. nih.govmdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This provides a method to introduce vinyl groups onto the benzyl ring of the parent molecule. The stereoselectivity of the Heck reaction typically favors the formation of the trans alkene product. organic-chemistry.org

Formation and Reaction of Organometallic Intermediates:

The aryl bromide can also be converted into more reactive organometallic intermediates, such as Grignard or organolithium reagents.

Grignard Reagents: Reaction of this compound with magnesium metal would form the corresponding Grignard reagent, 1-((4-(magnesiobromido)benzyl))-1,2,3,4-tetrahydroquinoline. This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. umkc.eduleah4sci.comyoutube.com

Organolithium Reagents: Treatment with a strong organolithium base, such as n-butyllithium, can lead to either lithium-halogen exchange to form the 4-lithiobenzyl derivative or direct lithiation at other positions on the tetrahydroquinoline ring, depending on the reaction conditions and directing groups. nih.govwhiterose.ac.uknih.gov These organolithium species are also potent nucleophiles that react with a wide array of electrophiles.

These reactions with organometallic reagents significantly expand the synthetic utility of this compound, allowing for its elaboration into a diverse range of more complex molecular architectures.

| Reaction Type | Organometallic Reagent/Precursor | Key Reagents | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst, Base | Biaryl compounds | youtube.comorganic-chemistry.orgmdpi.com |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkenes | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Grignard Reaction | Magnesium (Mg) | Anhydrous ether | Grignard Reagent (nucleophile) | umkc.eduleah4sci.comresearchgate.net |

| Organolithium Formation | n-Butyllithium | Anhydrous ether/THF | Organolithium Reagent (nucleophile) | nih.govwhiterose.ac.ukrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the tetrahydroquinoline and the 4-bromobenzyl moieties. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would reveal the electronic environment and connectivity of each proton. However, no experimental ¹H NMR data for this specific compound has been found.

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the this compound molecule. The chemical shifts of these peaks would indicate the type of carbon (aliphatic, aromatic, etc.) and its local chemical environment. This crucial data for structural confirmation is not available in the searched literature.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the complete three-dimensional structure and connectivity of a molecule. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. No studies employing these techniques for this compound have been identified.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. This is a critical step in the identification of a new or known compound. No HRMS data for this compound has been reported in the available resources.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. No ESI-MS data for the target compound could be located.

Analysis of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a bromine atom is characteristically indicated by an isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the benzylic bond and fragmentation within the tetrahydroquinoline ring.

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-N bond between the tetrahydroquinoline nitrogen and the benzylic carbon of the 4-bromobenzyl group. This would result in the formation of a stable 4-bromobenzyl cation.

| Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) |

| [C₇H₆Br]⁺ | 169/171 |

Formation of the Tetrahydroquinolinium Ion: The other part of the molecule from the benzylic cleavage would be the 1,2,3,4-tetrahydroquinoline radical. A subsequent hydrogen rearrangement and ionization could lead to the formation of the tetrahydroquinolinium ion.

| Fragment Ion | m/z |

| [C₉H₁₀N]⁺ | 132 |

Loss of a Hydrogen Atom: A common fragmentation for cyclic amines is the loss of a hydrogen atom from the carbon adjacent to the nitrogen, leading to a stable iminium ion. This would result in a fragment with a mass of (M-1)⁺.

Retro-Diels-Alder Reaction: The tetrahydroquinoline ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄) and the formation of a radical cation of N-(4-bromobenzyl)aniline.

These predictable fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Amine) | Stretching | 1350-1000 |

| C-Br (Aryl Halide) | Stretching | 600-500 |

The presence of the N-benzyl group introduces specific vibrations. The C-N stretching vibration of the tertiary amine is a key indicator. The aromatic C-H stretching and C=C stretching bands will be present due to the two benzene rings. The aliphatic C-H stretching vibrations arise from the methylene (B1212753) groups of the tetrahydroquinoline ring. The C-Br stretching frequency is typically found in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aromatic systems present.

The tetrahydroquinoline and the 4-bromobenzyl moieties both contain benzene rings, which will give rise to π → π* transitions. The spectrum would likely exhibit two main absorption bands:

An intense band at shorter wavelengths (around 200-220 nm), attributed to the π → π* transitions of the benzene rings.

A less intense band at longer wavelengths (around 250-280 nm), corresponding to the benzenoid π → π* transitions, which may show some fine structure.

The substitution on the benzene rings will influence the exact position and intensity of these absorption maxima. The bromine atom and the alkyl substitution on the tetrahydroquinoline ring can cause a slight bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Based on the known structures of similar tetrahydroquinoline derivatives, the heterocyclic ring is expected to adopt a half-chair conformation. The N-benzyl group can exist in different orientations relative to the tetrahydroquinoline ring system, and its preferred conformation in the solid state would be determined by crystal packing forces and intramolecular steric interactions. The analysis would also reveal the dihedral angle between the planes of the two aromatic rings. Intermolecular interactions, such as C-H···π stacking and potentially weak C-H···Br hydrogen bonds, would likely play a significant role in the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, a non-polar stationary phase like silica (B1680970) gel is typically used. The choice of the mobile phase (eluent) is crucial for achieving good separation.

A common mobile phase for N-benzyl amines is a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent can be adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7.

| Stationary Phase | Example Mobile Phase (Solvent System) | Expected Behavior |

| Silica Gel (SiO₂) | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) | The compound will move up the plate, and the Rf value can be adjusted by changing the ratio of the solvents. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf value. |

Visualization of the spot on the TLC plate can be achieved under UV light (at 254 nm), as the aromatic rings will absorb UV radiation and appear as dark spots on a fluorescent background. Staining with a developing agent, such as potassium permanganate (B83412) or iodine, can also be used for visualization. A single spot on the TLC plate in multiple solvent systems is a good indication of the compound's purity.

Computational and Theoretical Studies of 1 4 Bromobenzyl 1,2,3,4 Tetrahydroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in computational analysis is geometry optimization, which determines the lowest-energy arrangement of atoms in a molecule. youtube.com For molecules like 1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline, this process calculates the most stable three-dimensional structure, providing crucial data on bond lengths, bond angles, and dihedral angles.

DFT methods, such as B3LYP combined with basis sets like 6-311G(d), are commonly used for this purpose. nih.gov Studies on related compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline, have successfully used DFT to calculate optimized structures, showing good agreement between theoretical and experimental data where available. researchgate.net This foundational analysis is essential for all subsequent computational property predictions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scirp.org For instance, DFT calculations on the parent quinoline (B57606) molecule show a HOMO-LUMO energy gap of approximately 4.83 eV, indicating significant stability. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies of Quinoline (Calculated via DFT/B3LYP)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Data sourced from a computational study on quinoline and is provided for illustrative purposes. scirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This capability is invaluable for confirming molecular structures determined through synthesis. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results helps validate the structure of newly synthesized compounds, including complex derivatives of the tetrahydroquinoline scaffold.

Calculation of Chemical Reactivity Descriptors

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's chemical behavior. irjweb.comscielo.org.mx These descriptors help in understanding and predicting how a molecule will interact with other chemical species. Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness as ω = μ² / 2η.

These parameters are crucial for rationalizing the reactivity patterns of molecules in various chemical environments. researchgate.net

Table 2: Illustrative Chemical Reactivity Descriptors for Quinoline

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.231 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 |

| Electrophilicity (ω) | μ² / 2η | 3.706 |

Values calculated using the illustrative data from Table 1.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. uni-muenchen.deyoutube.com It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wolfram.com

On a typical MEP map, red colors indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue colors denote areas of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.net For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom and the π-system of the aromatic rings, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Molecular Dynamics (MD) Simulations

In the context of medicinal chemistry, MD simulations are frequently used to study how a potential drug molecule, such as a tetrahydroquinoline derivative, binds to a target protein. nih.govresearchgate.net These simulations can reveal the stability of the ligand-protein complex, identify key amino acid interactions, and help predict the binding affinity. nih.gov Studies on various tetrahydroquinoline derivatives have utilized MD simulations to validate docking poses and confirm stable interactions within the active sites of target enzymes, providing a dynamic understanding of their mechanism of action. nih.govresearchgate.net

Quantum Chemical Parameters for Reaction Pathway Prediction

Quantum chemical calculations are instrumental in predicting the reactivity and stability of molecules. For this compound, these parameters can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as the stability conferred by intramolecular electronic interactions.

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonds and lone pairs of a molecule. uni-muenchen.de It allows for the investigation of charge transfer and hyperconjugative interactions between filled and unfilled orbitals, which are crucial for understanding molecular stability.

In a molecule like this compound, significant stabilization arises from the delocalization of electron density. Key interactions would involve the lone pair of the nitrogen atom (nN) and the antibonding orbitals (σ) of adjacent C-C and C-H bonds, as well as the π orbitals of the aromatic rings. These interactions, quantified by the second-order perturbation energy E(2), indicate the strength of the electron delocalization. Higher E(2) values signify stronger interactions and greater stabilization.

Illustrative NBO Analysis Data for a Model Benzyl-Substituted Nitrogen Heterocycle

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | σ(C-Caromatic) | 4.85 |

| n(N) | σ(C-Hbenzyl) | 2.10 |

| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | 18.50 |

| σ(C-H) | σ(N-C) | 1.55 |

Note: This data is representative and based on general principles of NBO analysis for similar compounds.

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for identifying the most reactive sites in a molecule. nih.gov They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The sites most susceptible to nucleophilic attack are identified by f+(r), while those prone to electrophilic attack are indicated by f-(r). The radical attack susceptibility is described by f0(r).

For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack due to its lone pair. The aromatic rings, particularly the carbon atoms ortho and para to the activating amino group in the tetrahydroquinoline moiety, would also be susceptible to electrophilic substitution. Conversely, the brominated aromatic ring is expected to have sites susceptible to nucleophilic attack, particularly the carbon atom attached to the bromine.

Illustrative Fukui Function Indices for Key Atoms in a Model Compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N | 0.025 | 0.185 | 0.105 |

| C (ortho to N) | 0.045 | 0.095 | 0.070 |

| C (para to N) | 0.050 | 0.110 | 0.080 |

| C (attached to Br) | 0.120 | 0.030 | 0.075 |

Note: These values are hypothetical and serve to illustrate the expected reactivity patterns.

Conformational Analysis and Stereochemical Preferences

The nitrogen atom in the tetrahydroquinoline ring can undergo inversion, leading to different orientations of the benzyl (B1604629) substituent. Furthermore, rotation around the N-CH2 bond can result in various rotamers. The most stable conformation will be the one that minimizes steric hindrance. libretexts.orglibretexts.org Generally, substituents on saturated rings prefer to occupy an equatorial position to reduce steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org

In the case of this compound, the bulky 4-bromobenzyl group would preferentially adopt a pseudo-equatorial orientation to minimize steric clashes with the hydrogen atoms on the tetrahydroquinoline ring. Computational modeling, such as molecular mechanics or DFT calculations, can be employed to determine the relative energies of different conformers and identify the most stable three-dimensional arrangement.

Derivatization and Structural Modification of 1 4 Bromobenzyl 1,2,3,4 Tetrahydroquinoline

Synthesis of Analogues with Modified Benzyl (B1604629) Substituents

The N-(4-bromobenzyl) group offers a reactive handle for significant chemical diversification. Modifications at this site, particularly on the benzyl ring, can profoundly influence the molecule's electronic and steric properties. Synthetic strategies typically involve the N-alkylation of 1,2,3,4-tetrahydroquinoline (B108954) with variously substituted benzyl halides or a one-pot reductive amination using substituted benzaldehydes.

Variation of Halogen Type or Position on the Benzyl Ring

The identity and position of the halogen atom on the benzyl substituent can be readily altered to create a library of analogues. While the parent compound features a bromine atom at the para (4-) position, synthetic routes allow for the incorporation of other halogens such as fluorine, chlorine, and iodine at various positions (ortho-, meta-, or para-).

A robust method for generating such analogues is the boronic acid-catalyzed one-pot tandem reduction of quinoline (B57606) followed by reductive alkylation. This approach accommodates a wide range of substituted aldehydes, including various halogenated benzaldehydes, to produce the desired N-benzylated tetrahydroquinolines in high yields. acs.org For instance, using 4-chlorobenzaldehyde (B46862) or 4-fluorobenzaldehyde (B137897) in this reaction would yield the corresponding 1-(4-chlorobenzyl) and 1-(4-fluorobenzyl) analogues, respectively.

Table 1: Synthesis of N-Benzyl Tetrahydroquinoline Analogues with Varied Halogenation This table is illustrative of the synthetic possibilities based on established methodologies.

| Entry | Benzyl Substituent | Starting Materials | Method | Reference |

|---|---|---|---|---|

| 1 | 4-Chlorobenzyl | Tetrahydroquinoline, 4-Chlorobenzaldehyde | Reductive Amination | acs.org |

| 2 | 4-Fluorobenzyl | Tetrahydroquinoline, 4-Fluorobenzaldehyde | Reductive Amination | acs.org |

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic properties of the benzyl ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase electron density in the aromatic ring, while EWGs, like nitro (-NO₂) or trifluoromethyl (-CF₃), decrease it. These modifications are crucial for studying structure-activity relationships.

The aforementioned boronic acid-catalyzed reductive amination is highly effective for this purpose. acs.org The reaction of quinoline with benzaldehydes bearing these diverse functional groups proceeds efficiently, demonstrating the protocol's tolerance for varied electronic properties. For example, p-anisaldehyde (4-methoxybenzaldehyde) yields the N-(4-methoxybenzyl) derivative, while 4-nitrobenzaldehyde (B150856) produces the N-(4-nitrobenzyl) analogue. acs.org

Table 2: Synthesis of N-Benzyl Tetrahydroquinoline Analogues with EDGs and EWGs Data sourced from Adhikari et al. (2021).

| Entry | Benzyl Substituent | Starting Aldehyde | Yield (%) | Method | Reference |

|---|---|---|---|---|---|

| 1 | 4-Methoxybenzyl | 4-Methoxybenzaldehyde | 88 | Boronic acid-catalyzed reductive amination | acs.org |

| 2 | 4-Methylbenzyl | 4-Methylbenzaldehyde | 85 | Boronic acid-catalyzed reductive amination | acs.org |

| 3 | 4-(Trifluoromethyl)benzyl | 4-(Trifluoromethyl)benzaldehyde | 96 | Boronic acid-catalyzed reductive amination | acs.org |

| 4 | 4-Nitrobenzyl | 4-Nitrobenzaldehyde | 82 | Boronic acid-catalyzed reductive amination | acs.org |

Modifications on the 1,2,3,4-Tetrahydroquinoline Ring System

Structural diversification can also be achieved by introducing substituents directly onto the heterocyclic tetrahydroquinoline core. Functionalization at positions such as C-2, C-4, or on the fused benzene (B151609) ring (e.g., C-6) creates a wide array of new chemical entities.

Substitution at Various Ring Positions (e.g., C-2, C-4, C-6)

C-2 and C-4 Substitution: The benzylic C-2 and C-4 positions of the THQ ring are amenable to functionalization, often through lithiation followed by quenching with an electrophile. For N-protected THQs, such as the N-Boc derivative, treatment with a strong base like n-butyllithium can generate a carbanion at the C-2 position, which can then react with various electrophiles. whiterose.ac.uk A similar strategy can be envisioned for C-4 substitution. The development of domino reactions has also provided pathways to 2- and 4-substituted THQs from acyclic precursors. nih.govnih.gov

C-6 Substitution: The C-6 position on the benzene portion of the THQ ring is a primary site for electrophilic aromatic substitution due to the activating nature of the nitrogen atom. Friedel-Crafts acylation, for example, can introduce an acyl group at this position. The regioselectivity of this reaction can be controlled by the choice of N-protecting group and the reaction conditions. rsc.org Nitration of N-protected tetrahydroquinolines has also been shown to selectively yield 6-nitro-1,2,3,4-tetrahydroquinoline, which can be further converted to other functional groups, such as an amino group.

Table 3: Examples of Substitution on the Tetrahydroquinoline Ring This table illustrates general strategies for ring functionalization.

| Position | Type of Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| C-6 | Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | 6-Acyl-THQ | rsc.org |

| C-4 | Domino Reaction | Methyl (2-nitrophenyl)acetate, Allylic halide | 4-Carboxy-THQ derivative | nih.gov |

N-Substitution with Different Alkyl or Aryl Groups

The 4-bromobenzyl group can be replaced entirely with other alkyl or aryl moieties to explore the impact of the N-substituent's nature on the molecule's properties. This is typically achieved through the N-alkylation or N-arylation of the parent 1,2,3,4-tetrahydroquinoline.

Reductive amination is a powerful tool for this purpose, allowing for the installation of a wide variety of N-alkyl groups by reacting THQ with different aldehydes or ketones. acs.org For instance, reacting 1,2,3,4-tetrahydroquinoline with benzaldehyde (B42025) yields 1-benzyl-1,2,3,4-tetrahydroquinoline. acs.org Similarly, other aryl groups can be introduced. A convenient protocol for N-arylation involves the condensation of ortho-brominated aromatic aldehydes with primary aromatic amines, followed by a palladium-catalyzed cyclization sequence. researchgate.netthieme-connect.com

Formation of Hybrid Compounds Incorporating the 1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold can be covalently linked to other bioactive molecules to create novel hybrid compounds.

A notable example is the creation of a hybrid molecule combining 1,2,3,4-tetrahydroquinoline and ibuprofen (B1674241). The synthesis is achieved by acylating the nitrogen of the tetrahydroquinoline ring with 2-(4-isobutylphenyl)propanoyl chloride (ibuprofen acid chloride). This reaction proceeds in high yield and effectively links the anti-inflammatory pharmacophore of ibuprofen with the tetrahydroquinoline core. While this specific example uses the unsubstituted THQ, the same principle can be applied to the 1-(4-bromobenzyl)-THQ scaffold by first linking the ibuprofen moiety and then performing a subsequent reaction at another position, or by starting with a different THQ derivative.

Table 4: Synthesis of an Ibuprofen-Tetrahydroquinoline Hybrid

| Hybrid Compound Name | Starting Materials | Key Reaction | Reference |

|---|

Conjugation with Heterocyclic Moieties (e.g., Triazoles)

The introduction of a triazole ring into a molecule is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel pharmacological profiles. Triazoles are known to be stable, can act as linkers, and may participate in hydrogen bonding and dipole interactions with biological targets. nih.gov A prevalent method for the synthesis of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdhv.ca

For the conjugation of a triazole moiety to this compound, a two-step process can be envisioned. First, the 4-bromobenzyl group can be functionalized to introduce a terminal alkyne. This is commonly achieved through a Sonogashira coupling reaction between the aryl bromide and a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. wikipedia.orgorganic-chemistry.org Subsequently, the resulting terminal alkyne can undergo a CuAAC reaction with an organic azide (B81097) to form the 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org

Table 1: Proposed Reaction Scheme for Triazole Conjugation

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Sonogashira Coupling | This compound, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(4-((Trimethylsilyl)ethynyl)benzyl)-1,2,3,4-tetrahydroquinoline |

| 2 | Deprotection | 1-(4-((Trimethylsilyl)ethynyl)benzyl)-1,2,3,4-tetrahydroquinoline | K₂CO₃, MeOH | 1-(4-Ethynylbenzyl)-1,2,3,4-tetrahydroquinoline |

| 3 | CuAAC "Click" Reaction | 1-(4-Ethynylbenzyl)-1,2,3,4-tetrahydroquinoline, Organic Azide (R-N₃) | CuSO₄·5H₂O, Sodium Ascorbate | 1-(4-((1-R-1H-1,2,3-triazol-4-yl)methyl)benzyl)-1,2,3,4-tetrahydroquinoline |

This table presents a hypothetical synthetic route based on established chemical reactions.

The resulting triazole-conjugated derivatives of this compound could be screened for a variety of biological activities, leveraging the combined pharmacophoric features of the tetrahydroquinoline core and the newly introduced triazole-linked substituent.

Integration with Other Organic Fragments (e.g., Ibuprofen derivatives)

Hybrid molecules that combine two or more pharmacologically active fragments are of significant interest in drug discovery. mdpi.com Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be chemically linked to other molecular scaffolds to create new entities with potentially improved properties. mdpi.comresearchgate.net The synthesis of a hybrid molecule combining 1,2,3,4-tetrahydroquinoline and ibuprofen has been reported, providing a clear precedent for the derivatization of this compound with an ibuprofen moiety. mdpi.com

The most straightforward approach to connect these two fragments is through the formation of an amide bond between the secondary amine of the tetrahydroquinoline ring and the carboxylic acid group of ibuprofen. To facilitate this reaction, the carboxylic acid of ibuprofen is typically activated. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting ibuprofenoyl chloride can then react with the secondary amine of this compound to form the desired amide conjugate. mdpi.com

Table 2: Synthesis of this compound-Ibuprofen Hybrid

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Acyl Chloride Formation | Ibuprofen | Thionyl Chloride (SOCl₂) | Ibuprofenoyl chloride |

| 2 | Amide Coupling | This compound, Ibuprofenoyl chloride | Triethylamine (B128534) (Et₃N) | 1-(1-(4-Bromobenzyl)-3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one |

This table outlines a synthetic procedure based on a reported method for a similar compound. mdpi.com

The resulting hybrid molecule integrates the structural features of both parent compounds. Such a molecule could be investigated for combined or synergistic anti-inflammatory and other biological activities. The lipophilicity and other physicochemical properties of the hybrid would be significantly different from the individual components, which could influence its pharmacokinetic and pharmacodynamic profile. mdpi.com

Chemical Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

While specific, comprehensive structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented in the public domain, general SAR principles for related tetrahydroquinoline and tetrahydroisoquinoline derivatives can provide valuable insights. nuph.edu.uanih.govnih.gov SAR studies involve the systematic modification of a lead compound's structure to understand how different chemical groups influence its biological activity. bowen.edu.ng

For N-benzyl substituted tetrahydroquinolines, key areas for structural modification and SAR exploration include:

Substituents on the Benzyl Ring: The nature, position, and size of substituents on the benzyl ring can significantly impact biological activity. In the parent compound, this is a bromine atom at the para-position. Systematic replacement of the bromine with other halogens (F, Cl, I), electron-donating groups (e.g., -OCH₃, -CH₃), or electron-withdrawing groups (e.g., -NO₂, -CF₃) at various positions (ortho, meta, para) would be a classical SAR approach. These changes can affect the electronic properties and steric bulk of the molecule, influencing its binding to a biological target. nuph.edu.uaresearchgate.net

Modifications of the Tetrahydroquinoline Core: Substitution on the aromatic ring of the tetrahydroquinoline nucleus can also modulate activity. Introducing small alkyl or alkoxy groups could influence lipophilicity and metabolic stability.

Table 3: General SAR Insights from Related Tetrahydroisoquinoline Derivatives

| Structural Modification | General Observation on Biological Activity | Reference |

| N-Substituent | The nature of the N-substituent is often critical for potency and selectivity. Aromatic and heteroaromatic groups can confer specific interactions with target proteins. | nih.gov |

| Substitution on the N-Benzyl Ring | Electron-donating or withdrawing groups can modulate activity, suggesting that electronic effects play a role in target binding. The position of the substituent is also crucial. | nuph.edu.ua |

| Substitution on the Tetrahydroisoquinoline Ring | Small substituents on the aromatic portion of the core structure can enhance potency, potentially by improving pharmacokinetic properties or providing additional binding interactions. | nuph.edu.uaresearchgate.net |

This table provides generalized SAR trends observed in structurally related compound classes and may not be directly applicable to all biological targets for this compound derivatives.

Systematic derivatization and subsequent biological evaluation are essential to build a detailed SAR profile for this specific chemical scaffold. Such studies would be crucial for the rational design of more potent and selective analogs for a given biological target. nih.govbowen.edu.ng

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via alkylation or sulfonylation of the tetrahydroquinoline core. For example, a benzylation reaction using 4-bromobenzyl chloride in dichloromethane with triethylamine as a base at 0–5°C yields the target compound after recrystallization (e.g., ethyl acetate/hexane mixtures) . Optimization involves controlling stoichiometry (e.g., 10 mmol tetrahydroquinoline, 12 mmol benzylating agent) and reaction time (2–12 hours) to minimize byproducts.

- Key Data : Crystal structure validation confirms successful substitution at the N1 position, with bond angles (e.g., C1–N1–C9 = 109.5°) and torsional parameters critical for verifying regioselectivity .

Q. How is structural characterization performed for this compound?

- Methodology : X-ray crystallography is the gold standard for confirming molecular conformation (e.g., half-chair conformation of the tetrahydroquinoline ring) and substituent positioning . Complementary techniques include H/C NMR for functional group analysis (e.g., aromatic protons at δ 6.8–7.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., [M+H]+ m/z calculated for CHBrN: 300.04) .

Q. What safety protocols are recommended for handling brominated tetrahydroquinoline derivatives?